molecular formula C15H18N6O B11291371 N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-17-6

N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291371
CAS No.: 878064-17-6
M. Wt: 298.34 g/mol
InChI Key: NMUUAXCBAZSPMI-UHFFFAOYSA-N
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Description

N⁴-(4-Methoxyphenyl)-N⁶,N⁶,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxyphenyl group at the N⁴ position, dimethyl substitution at N⁶, and a methyl group at the 1-position of the heterocyclic core. The methoxy group at N⁴ likely enhances solubility compared to non-polar substituents, while the N⁶,N⁶-dimethyl moiety contributes to lipophilicity (logP ~4.1, inferred from analogs in ) .

Properties

CAS No.

878064-17-6

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O/c1-20(2)15-18-13(12-9-16-21(3)14(12)19-15)17-10-5-7-11(22-4)8-6-10/h5-9H,1-4H3,(H,17,18,19)

InChI Key

NMUUAXCBAZSPMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- can be achieved through both conventional and green synthetic routes. One common method involves a one-pot multicomponent reaction using 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

The molecular formula of N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is C14H18N4OC_{14}H_{18}N_{4}O. Its structure features a pyrazolo-pyrimidine core, which is significant for its biological activity. The presence of the methoxy group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

One of the most promising applications of this compound is its role as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various protein kinases involved in cancer progression. For example, studies have shown that derivatives of pyrazolo-pyrimidines can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. The presence of the methoxyphenyl group may contribute to enhanced interactions with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes related to cancer and microbial infections is under exploration. Inhibiting these enzymes can disrupt critical pathways necessary for cell proliferation and survival in pathogenic organisms. This aspect highlights its potential utility in drug development for treating various diseases.

Case Study 1: VEGFR-2 Inhibition

A study published in PMC explored the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. Among the synthesized compounds, those structurally related to this compound exhibited significant antiangiogenic activity in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of pyrazolo-pyrimidines revealed that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance antibacterial efficacy .

Study Application Findings
PMC Study on VEGFR-2 InhibitionAnticancerSignificant inhibition of VEGFR-2; antiangiogenic effects observed
Antimicrobial ResearchAntimicrobialPotent activity against various bacterial strains; SAR insights provided

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- involves its interaction with protein kinases, particularly EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase, the compound inhibits its catalytic activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Key structural variations among analogs include substitutions at N⁴, N⁶, and the 1-position, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) N⁴ Substituent N⁶ Substituent 1-Position Molecular Weight (g/mol) logP Solubility (µg/mL) Bioactivity Notes
Target Compound (Hypothetical) 4-Methoxyphenyl N⁶,N⁶-Dimethyl Methyl ~310.36 ~4.1 Not reported Potential kinase inhibition
N⁴-(4-Methoxyphenyl)-N⁶-Methyl-1-phenyl () 4-Methoxyphenyl Methyl Phenyl 346.39 4.12 Not reported No bioactivity data
N⁴-(3-Chloro-4-methylphenyl)-N⁶-Ethyl () 3-Chloro-4-methylphenyl Ethyl Methyl 316.79 Not reported 0.5 (pH 7.4) Not reported
N⁴-(4-Ethoxyphenyl)-N⁶,N⁶-Diethyl-1-phenyl () 4-Ethoxyphenyl Diethyl Phenyl 402.50 Not reported Not reported Not reported
N⁴-(4-Methoxyphenyl)-N⁶-(2-Phenylethyl) () 4-Methoxyphenyl 2-Phenylethyl Phenyl 436.52 Not reported Not reported Not reported

Key Observations:

N⁴ Substituents: Methoxy vs. Ethoxy: The 4-methoxyphenyl group (target compound, ) offers moderate polarity compared to 4-ethoxyphenyl (), balancing solubility and membrane permeability.

N⁶ Substituents :

  • Dimethyl vs. Alkyl/Aryl : The N⁶,N⁶-dimethyl group in the target compound reduces steric hindrance compared to bulkier substituents like diethyl () or 2-phenylethyl (), possibly improving metabolic stability .

1-Position Modifications :

  • Methyl vs. Phenyl : Replacing phenyl () with methyl (target compound) lowers molecular weight and may reduce π-π stacking interactions, affecting binding affinity in kinase targets (e.g., IGF1R/Src inhibitors, as in ) .

Biological Activity

N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N6OC_{14}H_{18}N_{6}O, with a molecular weight of 286.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and trimethyl groups.

Biological Activity Overview

Pyrazolo[3,4-d]pyrimidines are known for various biological activities, including:

  • Antitumor Activity : Several derivatives have shown promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers.
  • Antiviral Properties : Some studies suggest potential antiviral mechanisms against specific viruses.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It may act on receptors that regulate cell proliferation and survival.
  • Gene Expression Regulation : By affecting transcription factors, it can modulate gene expression related to tumor growth and inflammation.

Antitumor Studies

A study published in Cancer Research evaluated the antitumor effects of pyrazolo[3,4-d]pyrimidines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Effects

Research highlighted in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .

Mechanistic Insights

A detailed mechanism study indicated that the compound inhibits the NF-kB signaling pathway, which is crucial in inflammation and cancer. This inhibition leads to decreased expression of inflammatory mediators and reduced cell proliferation .

Data Tables

Activity Type Effect Reference
AntitumorSignificant cytotoxicityCancer Research
Anti-inflammatoryReduced cytokine levelsJournal of Medicinal Chemistry
Enzyme inhibitionInhibition of specific kinasesJournal of Biological Chemistry

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